N''-cyano-N-(2-fluorophenyl)guanidine
Description
N''-Cyano-N-(2-fluorophenyl)guanidine is a guanidine derivative characterized by a cyano group (-C≡N) at the N'' position and a 2-fluorophenyl substituent at the N position. Guanidines are nitrogen-rich compounds with a planar CN₃ core, enabling strong hydrogen bonding and electron delocalization . This compound’s planarity and intramolecular hydrogen bonding (e.g., N-H···O/N interactions) stabilize its conformation, as observed in X-ray crystallography of related structures .
Properties
Molecular Formula |
C8H7FN4 |
|---|---|
Molecular Weight |
178.17 g/mol |
IUPAC Name |
1-cyano-2-(2-fluorophenyl)guanidine |
InChI |
InChI=1S/C8H7FN4/c9-6-3-1-2-4-7(6)13-8(11)12-5-10/h1-4H,(H3,11,12,13) |
InChI Key |
METZJBJDZGRICA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)NC#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Compounds Compared:
N-(4,6-Dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine (CAS 524057-24-7) Substituents: 4,6-dimethylpyrimidinyl (electron-withdrawing) and 2-fluorophenyl. Molecular Weight: 281.28 g/mol (C₁₃H₁₄FN₅) .
N-(3-Chloro-4-Fluorophenyl)-N'-(4,6-Dimethylpyrimidin-2-yl)Guanidine (CAS 524057-25-8) Substituents: 3-chloro-4-fluorophenyl (dual halogenation) and pyrimidinyl. Molecular Weight: Higher due to Cl (319.78 g/mol, C₁₃H₁₃ClFN₅) .
N,N-Bis-(4-Fluorophenyl)-N-(5-Thioxo-5H-[1,2,4]Dithiazol-3-yl)Guanidine
Table 1: Substituent Impact on Key Properties
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